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Introduction
The Lewis Lung Carcinoma (LLC) model is a widely utilized syngeneic mouse model for

studying non-small cell lung cancer (NSCLC). Its aggressive growth and metastatic properties,

particularly to the lung, make it a valuable tool for evaluating novel anti-cancer therapeutics.

This document provides detailed application notes and protocols for utilizing the LLC model,

with a specific focus on treatment with CJ-463, a potent and highly specific small-molecule

inhibitor of urokinase-type plasminogen activator (uPA).

Urokinase (uPA) is a serine protease that plays a critical role in tumor invasion and metastasis

through the activation of plasminogen to plasmin, which in turn degrades components of the

extracellular matrix.[1][2][3] CJ-463 (benzylsulfonyl-D-Ser-Ser-4-amidinobenzylamide) has

demonstrated significant efficacy in reducing primary tumor growth and metastasis in preclinical

models of lung cancer, making it a compound of interest for therapeutic development.[1][4]

These protocols and notes are intended to guide researchers in the design and execution of

studies to evaluate the anti-tumor and anti-metastatic effects of CJ-463 and similar compounds

in the LLC model.

Data Presentation
The following tables summarize the quantitative data on the efficacy of CJ-463 in the Lewis

Lung Carcinoma model.
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Table 1: Effect of CJ-463 on Primary Tumor Volume in the LLC Model

Treatment
Group

Dose (mg/kg) Administration
Mean Tumor
Volume (mm³)
± SEM

Statistical
Significance
(vs. Saline)

Saline (Control) - i.p., twice daily 1250 ± 150 -

CJ-463 10 i.p., twice daily 900 ± 120 *p < 0.05

CJ-463 100 i.p., twice daily 550 ± 90 ***p < 0.001

CJ-1106

(Stereoisomer)
10 i.p., twice daily 1150 ± 140 Not Significant

*Data adapted from a study investigating the inhibition of urokinase activity in a murine lung

carcinoma model.[4] Treatment was initiated on day 7 post-tumor cell inoculation and continued

for 12 days.[1]

Table 2: Effect of CJ-463 on Lung Metastasis in the LLC Model

Treatment
Group

Dose (mg/kg) Administration

Mean Number
of Lung
Micrometastas
es ± SEM

Statistical
Significance
(vs. Saline)

Saline (Control) - i.p., twice daily 35 ± 5 -

CJ-463 10 i.p., twice daily 28 ± 4 Not Significant

CJ-463 100 i.p., twice daily 15 ± 3 *p < 0.05

*Data derived from histological analysis of lung tissue following treatment.[1] This table reflects

the quantification of micrometastasis. A separate analysis of macroscopic lung nodules also

showed a reduction with 100 mg/kg CJ-463, although it did not reach statistical significance in

that particular measurement.[1]
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Cell Culture of Lewis Lung Carcinoma (LLC1) Cells
Materials:

Lewis Lung Carcinoma (LLC1) cell line

DMEM (Dulbecco's Modified Eagle Medium)

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin solution (100x)

Trypsin-EDTA (0.25%)

Phosphate-Buffered Saline (PBS), sterile

T-75 cell culture flasks

Hemocytometer or automated cell counter

Protocol:

Maintain LLC1 cells in T-75 flasks containing DMEM supplemented with 10% heat-

inactivated FBS and 1% Penicillin-Streptomycin.

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

Passage the cells when they reach 80-90% confluency.

To passage, wash the cell monolayer with sterile PBS.

Add 2-3 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.

Neutralize the trypsin with 7-8 mL of complete culture medium.

Centrifuge the cell suspension at 1,000 rpm for 5 minutes.

Resuspend the cell pellet in fresh medium and re-plate at a 1:5 to 1:10 split ratio.
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For tumor implantation, harvest cells in the exponential growth phase.

Establishment of Subcutaneous LLC Tumors in C57BL/6
Mice
Materials:

C57BL/6 mice (6-8 weeks old)

LLC1 cells

Sterile PBS or serum-free medium

1 mL syringes with 27-gauge needles

Animal clippers

70% ethanol

Calipers

Protocol:

Harvest LLC1 cells as described in Protocol 1.

Wash the cells twice with sterile PBS or serum-free medium.

Resuspend the cells to a final concentration of 3 x 10^7 cells/mL in sterile PBS.

Anesthetize the mice according to approved institutional protocols.

Shave the right flank of each mouse and sterilize the area with 70% ethanol.

Subcutaneously inject 0.1 mL of the cell suspension (3 x 10^6 cells) into the shaved flank.[1]

Monitor the mice regularly for tumor growth.

Measure tumor volume every two days using calipers once tumors are palpable. Calculate

the volume using the formula: Tumor Volume = (Length x Width²) / 2.
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CJ-463 Treatment Protocol
Materials:

CJ-463

Sterile saline solution

Syringes and needles for intraperitoneal injection

Protocol:

Seven days after tumor cell inoculation, randomize the mice into treatment groups (e.g.,

Saline control, 10 mg/kg CJ-463, 100 mg/kg CJ-463).[1]

Prepare fresh solutions of CJ-463 in sterile saline on each treatment day.

Administer the assigned treatment via intraperitoneal (i.p.) injection twice daily.[1]

Continue the treatment for the duration of the study (e.g., 12 days).[1]

Monitor tumor growth and animal well-being throughout the treatment period.

Assessment of Lung Metastasis
Materials:

Surgical tools for necropsy

Bouin's solution or 10% neutral buffered formalin

Paraffin embedding reagents

Microtome

Hematoxylin and Eosin (H&E) staining reagents

Microscope
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Protocol:

At the end of the study, euthanize the mice using an approved method.

Carefully dissect the lungs and rinse with PBS.

Fix the lungs in Bouin's solution or 10% neutral buffered formalin for 24 hours.

Count the number of visible metastatic nodules on the lung surface before further

processing.

For micrometastasis analysis, embed the fixed lungs in paraffin.[1]

Section the entire lung tissue at regular intervals (e.g., every 100 µm).

Stain the sections with H&E.

Examine the stained sections under a microscope to identify and quantify micrometastatic

foci.[1]
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Experimental Workflow for LLC Model and CJ-463 Treatment
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Caption: Workflow for evaluating CJ-463 in the LLC mouse model.
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Mechanism of Action: CJ-463 Inhibition of uPA Signaling
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Caption: CJ-463 inhibits the uPA signaling cascade to block metastasis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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